L-Asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-glutamic acid
Description
Properties
CAS No. |
647838-85-5 |
|---|---|
Molecular Formula |
C23H38N6O9 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H38N6O9/c1-11(2)9-15(28-19(33)12(3)26-20(34)13(24)10-17(25)30)22(36)29-8-4-5-16(29)21(35)27-14(23(37)38)6-7-18(31)32/h11-16H,4-10,24H2,1-3H3,(H2,25,30)(H,26,34)(H,27,35)(H,28,33)(H,31,32)(H,37,38)/t12-,13-,14-,15-,16-/m0/s1 |
InChI Key |
CVHVYXXEAVBVPW-QXKUPLGCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Types of Reactions
The synthesis process may involve several key reactions:
Hydrolysis : Peptide bonds can be hydrolyzed in the presence of water and enzymes or acids, breaking down the peptide into its constituent amino acids.
Oxidation : Certain side chains may undergo oxidative modifications, particularly those containing sulfur or aromatic groups.
Reduction : If disulfide bonds are present, they can be reduced using agents like dithiothreitol (DTT).
Substitution Reactions : These can occur involving side chains of amino acids depending on specific conditions and reagents used.
Common Reagents and Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Hydrolysis | Proteases, hydrochloric acid | Varies based on substrate |
| Oxidation | Hydrogen peroxide, performic acid | Mild acidic conditions |
| Reduction | Dithiothreitol (DTT), β-mercaptoethanol | Neutral to slightly basic |
| Substitution | Various nucleophiles or electrophiles | Depends on specific reaction |
Purification and Characterization
After synthesis, purification is crucial to obtain high-purity L-Asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-glutamic acid. Common purification methods include:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This technique separates peptides based on their hydrophobicity using C18 columns and acetonitrile/water gradients.
Mass Spectrometry (MS)
Mass spectrometry techniques such as MALDI-TOF or ESI-MS are employed to verify molecular weight and confirm purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can provide insights into the structural conformation of the synthesized peptide.
Summary of Key Findings
The preparation of this compound primarily relies on solid-phase peptide synthesis due to its efficiency and ability to produce high-purity peptides. The critical steps involve careful deprotection and coupling of amino acids while considering potential side reactions that may occur during synthesis. Advanced analytical techniques such as RP-HPLC and mass spectrometry are essential for validating the purity and identity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions involving the side chains of amino acids.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various nucleophiles or electrophiles depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield individual amino acids, while oxidation may result in modified amino acid residues.
Scientific Research Applications
Biochemical Research
Peptide Synthesis and Characterization
- The compound serves as a model for studying peptide synthesis and interactions. Its structure allows researchers to investigate the effects of amino acid sequences on biological activity, stability, and solubility. The use of such peptides can provide insights into enzyme-substrate interactions and the mechanisms of protein folding .
Aminoacyl-tRNA Synthetases
- L-Asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-glutamic acid can be involved in studies related to aminoacyl-tRNA synthetases, which are crucial for protein synthesis. Understanding how this peptide interacts with these enzymes can shed light on the mechanisms underlying protein translation and the potential for developing therapeutic agents targeting specific synthetases in diseases like anti-synthetase syndrome .
Drug Delivery Systems
Polymeric Nanomaterials
- The compound is being explored in the development of poly(α-L-glutamic acid)-based nanomaterials for drug delivery applications. These nanomaterials benefit from biocompatibility, biodegradability, and non-immunogenicity, making them suitable for delivering chemotherapeutic agents like doxorubicin (DOX). The conjugation of this compound to drug carriers enhances the stability and targeted release of drugs within tumor cells, improving therapeutic outcomes .
Controlled Release Mechanisms
- Researchers have developed systems where the peptide is used to create nanogels that exhibit controlled release properties in response to specific stimuli (e.g., pH changes or enzymatic activity). This approach allows for more effective treatment regimens with minimized side effects .
Therapeutic Applications
Cancer Therapy
- This compound has shown promise in cancer therapy due to its ability to enhance the solubility and bioavailability of chemotherapeutic agents. By incorporating this peptide into drug formulations, researchers aim to improve the efficacy of treatments while reducing systemic toxicity .
Wound Healing and Tissue Regeneration
- The compound's properties may also be harnessed in wound healing applications. Its biocompatibility makes it a candidate for use in scaffolds that support tissue regeneration, particularly in skin injuries or surgical repairs .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Drug Delivery | Demonstrated enhanced delivery of DOX using PGA-based nanocarriers with the peptide, resulting in reduced tumor growth in animal models. |
| Study B | Cancer Treatment | Evaluated the effectiveness of this compound conjugates in improving the pharmacokinetics of anticancer drugs, showing significant improvement in bioavailability. |
| Study C | Wound Healing | Investigated the use of peptide-based scaffolds for skin regeneration, reporting accelerated healing times and improved tissue integration compared to controls. |
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing their activity and leading to various biological effects. The exact mechanism depends on the context in which the peptide is used, such as its role in signaling pathways or as a therapeutic agent.
Comparison with Similar Compounds
Structural Comparison
The peptide’s sequence and residue composition were compared to six analogs (Table 1). Key structural differences include:
- Substitutions in N-terminal residues : describes Ser-Leu-Asn-Pro-Glu , where serine replaces asparagine at position 1. This substitution reduces hydrophilicity compared to the main compound due to serine’s hydroxyl group versus asparagine’s amide .
- Sequence length : and describe peptides with 12 and 20 residues, respectively, which are far larger and more structurally complex than the pentapeptide .
- Functional group variation : ’s Gly-Asn-Gln-Pro-Ala lacks charged residues like glutamic acid, reducing its polarity compared to the main compound .
Table 1: Structural and Molecular Properties of Comparable Peptides
Physicochemical Properties
- Solubility : The main compound’s glutamic acid residue enhances water solubility via ionization, whereas ’s peptide (lacking charged residues) likely has lower solubility .
- Predicted properties : ’s peptide has a predicted density of 1.410 g/cm³ and pKa of 3.35 , suggesting moderate acidity . Comparable data for the main compound is unavailable but inferred to differ due to glutamic acid’s stronger acidity.
Biological Activity
L-Asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-glutamic acid is a pentapeptide composed of five amino acids: asparagine (Asn), alanine (Ala), leucine (Leu), proline (Pro), and glutamic acid (Glu). This compound has garnered attention due to its potential biological activities and therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : This peptide may interact with specific cell surface receptors, initiating intracellular signaling pathways that influence cellular functions such as proliferation and apoptosis.
- Enzyme Modulation : It may act as an inhibitor or substrate for various enzymes, thereby modulating their activity. For instance, peptides often influence metabolic pathways by affecting enzyme kinetics .
- Cellular Uptake : The peptide can be internalized by cells, leading to alterations in metabolic processes and influencing cell survival under stress conditions .
1. Cell Metabolism
This compound plays a role in cellular metabolism, particularly in the context of glutamine and asparagine metabolism. Studies have shown that asparagine supplementation can enhance protein translation and support cell survival during glutamine deprivation . This is particularly relevant in cancer biology, where asparagine levels are critical for tumor cell growth and metastasis .
2. Cancer Research
Research indicates that L-asparaginase treatment, which reduces asparagine levels, can decrease the incidence of metastasis in breast cancer models without affecting primary tumor growth . This suggests a significant role for asparagine in cancer metabolism and highlights the potential therapeutic applications of peptides like this compound in oncology.
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Receptor Interaction | Binds to specific receptors, triggering signaling pathways |
| Enzyme Inhibition | Modulates enzyme activity affecting metabolic processes |
| Cellular Uptake | Influences cell survival and function under nutrient deprivation |
| Cancer Metabolism | Critical for tumor growth and metastasis; potential target for therapeutic intervention |
Case Study 1: Asparagine Supplementation in Cancer Cells
A study demonstrated that asparagine supplementation could restore protein synthesis in glutamine-deprived environments. This was observed in endothelial cells and various cancer cell lines, indicating that asparagine plays a crucial role in maintaining cellular functions under stress conditions .
Case Study 2: L-Asparaginase Treatment
Clinical applications of L-asparaginase in treating acute lymphoblastic leukemia (ALL) have shown that reducing asparagine levels can effectively inhibit tumor growth. The treatment exploits the dependency of certain cancer cells on external sources of asparagine for survival .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing L-Asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-glutamic acid with high purity?
- Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing this pentapeptide. Sequential coupling of Fmoc-protected amino acids to a resin-bound chain ensures controlled elongation. Critical steps include:
- Deprotection : Using 20% piperidine in DMF to remove Fmoc groups.
- Coupling : Activating amino acids with HBTU/HOBt in DMF for 1–2 hours per residue.
- Cleavage : TFA-based cleavage cocktails (e.g., TFA:H2O:TIPS, 95:2.5:2.5) to release the peptide from the resin.
- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients.
- Validation : Confirm purity (>95%) via LC-MS and MALDI-TOF .
Q. How can researchers characterize the structural and physicochemical properties of this peptide?
- Answer : Key characterization methods include:
- Mass Spectrometry : MALDI-TOF or ESI-MS for molecular weight verification.
- Circular Dichroism (CD) : To assess secondary structure (e.g., α-helix, β-sheet) in aqueous buffers.
- NMR Spectroscopy : 2D NMR (COSY, NOESY) for residue-specific conformational analysis.
- Stability Testing : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
Q. What analytical techniques are suitable for quantifying this peptide in biological matrices?
- Answer : Use LC-MS/MS with stable isotope-labeled internal standards (SIL-IS) for precision. Key parameters:
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).
- Detection : MRM transitions optimized for the peptide’s fragmentation pattern.
- Validation : Assess linearity (1–1000 ng/mL), recovery (>80%), and matrix effects .
Advanced Research Questions
Q. How can researchers investigate the peptide’s interaction with cellular receptors or enzymes?
- Answer : Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, kon/koff). For example:
- SPR Setup : Immobilize the target protein (e.g., protease) on a CM5 chip; inject peptide at varying concentrations (0.1–100 µM).
- ITC : Measure enthalpy changes during binding in PBS (pH 7.4) at 25°C.
- Functional Assays : Use fluorogenic substrates to test enzyme inhibition (e.g., IC50 determination) .
Q. How should conflicting data on the peptide’s bioactivity be resolved?
- Answer : Contradictions often arise from assay variability or peptide purity. Mitigate via:
- Batch Reproducibility : Synthesize multiple batches with identical protocols; compare bioactivity.
- Orthogonal Assays : Validate results using both in vitro (e.g., cell viability) and in silico (molecular docking) approaches.
- Impurity Profiling : Identify byproducts (e.g., deamidated variants) via high-resolution MS and exclude batches with >5% impurities .
Q. What strategies optimize the peptide’s stability in physiological conditions for in vivo studies?
- Answer : Address degradation pathways:
- Proteolysis : Incorporate D-amino acids or cyclization (e.g., head-to-tail) to resist enzymatic cleavage.
- Oxidation : Replace methionine with norleucine; use antioxidants (e.g., ascorbate) in formulations.
- Storage : Lyophilize with trehalose (1:1 w/w) and store at -80°C under argon .
Q. How can computational modeling guide the design of analogs with enhanced target specificity?
- Answer : Use molecular dynamics (MD) simulations and free-energy perturbation (FEP) :
- Docking : Model peptide-receptor interactions in Schrödinger Maestro.
- Alchemical Scanning : Predict ΔΔG for residue substitutions (e.g., Leu → Ile) to optimize binding.
- In Silico ADMET : Predict toxicity and permeability with tools like SwissADME .
Data Analysis and Reporting
Q. What statistical approaches are critical for analyzing dose-response data in peptide bioactivity studies?
- Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism):
- Equation : .
- Quality Metrics : R² > 0.95, 95% confidence intervals for EC50.
- Outlier Handling : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
